molecular formula C8H5KN2O5 B564466 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt CAS No. 943522-94-9

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt

Cat. No.: B564466
CAS No.: 943522-94-9
M. Wt: 248.235
InChI Key: CYPXVTNTCARPDV-UHFFFAOYSA-M
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Description

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an aminocarbonyl group and a nitro group attached to a benzoic acid framework, with potassium as the counterion. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt typically involves the nitration of a benzoic acid derivative followed by the introduction of an aminocarbonyl group. One common method is the nitration of 2-aminobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrobenzoic acid. This intermediate is then reacted with potassium cyanate under acidic conditions to form the desired potassium salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

    Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-(Aminocarbonyl)-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Hydrolysis: 2-aminobenzoic acid and corresponding amines.

Scientific Research Applications

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminocarbonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic Acid: Lacks the aminocarbonyl group, making it less versatile in certain chemical reactions.

    3-Nitrobenzoic Acid: Similar structure but without the aminocarbonyl group, limiting its applications in specific research areas.

    2-(Aminocarbonyl)benzoic Acid: Lacks the nitro group, reducing its reactivity in reduction reactions.

Uniqueness

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt is unique due to the presence of both the nitro and aminocarbonyl groups, allowing it to participate in a broader range of chemical reactions and making it more versatile for various applications in research and industry.

Properties

IUPAC Name

potassium;2-carbamoyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5.K/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15;/h1-3H,(H2,9,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPXVTNTCARPDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5KN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675566
Record name Potassium 2-carbamoyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943522-94-9
Record name Potassium 2-carbamoyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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